molecular formula C24H28N4O6 B11281731 Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11281731
M. Wt: 468.5 g/mol
InChI Key: GEOBGULXIGNFRT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: . Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine and piperidine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)

InChI Key

GEOBGULXIGNFRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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